5-amino-1-(pirimidin-2-il)-1H-pirazol-4-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

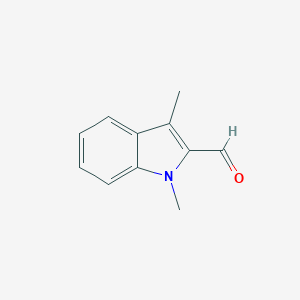

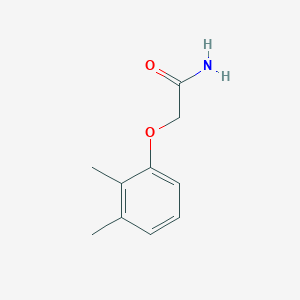

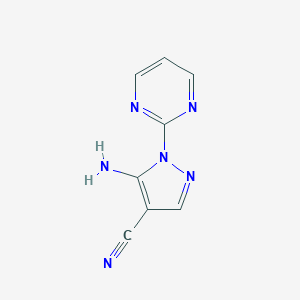

“5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number 89978-00-7 . It has a molecular weight of 186.18 . The IUPAC name for this compound is 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carbonitrile .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile” include a melting point of 302-303°C . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Actividades antifibróticas

Se ha encontrado que este compuesto exhibe actividades antifibróticas, potencialmente mejores que los agentes antifibróticos conocidos como Pirfenidona. Podría utilizarse en el desarrollo de tratamientos para enfermedades caracterizadas por fibrosis, como la fibrosis pulmonar .

Síntesis de N-(piridin-2-il)amidas

Puede utilizarse en la síntesis quimiodivergente de N-(piridin-2-il)amidas, que tienen diversas aplicaciones en la química medicinal y como intermediarios en la síntesis orgánica .

Síntesis de 3-bromoimidazo[1,2-a]piridinas

El compuesto también puede estar involucrado en la síntesis de 3-bromoimidazo[1,2-a]piridinas, que son valiosas en la investigación y el desarrollo farmacéuticos .

Mecanismo De Acción

Target of Action

The primary target of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. This leads to cell cycle arrest and triggers apoptosis, the programmed cell death . The upregulation of p-53 and downregulation of caspase-3 are key biochemical changes associated with this process .

Result of Action

The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile in lab experiments include its stability, solubility in a variety of organic solvents, and its ability to act as a reagent in the synthesis of other compounds. However, there are also some limitations to its use in the lab. For example, its low solubility in water can make it difficult to use in aqueous solutions. Additionally, it can react with other compounds and be broken down, limiting its use in certain reactions.

Direcciones Futuras

There are several potential future directions for the use of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile in scientific research. These include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its use in drug discovery and drug delivery applications. Additionally, further research could be done on its use as a reagent in the synthesis of other compounds. Finally, further research could be done on the development of new methods for synthesizing 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile and its derivatives.

Métodos De Síntesis

The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is usually achieved by the reaction of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole (5-AP) and cyanogen bromide (BrCN). The reaction is typically carried out in a solvent, such as dichloromethane or acetonitrile, at a temperature of approximately 80°C. The reaction yields 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile in a yield of up to 98%.

Propiedades

IUPAC Name |

5-amino-1-pyrimidin-2-ylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6/c9-4-6-5-13-14(7(6)10)8-11-2-1-3-12-8/h1-3,5H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFZVDTJZTHPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475273 |

Source

|

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-00-7 |

Source

|

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)

![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)

![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)